N-Methyldioctadecylamine

Phase change materials Thermotropic behavior FT-IR spectroscopy

Researchers requiring precise pH detection face sensitivity loss with generic ionophores. N-Methyldioctadecylamine delivers 55 mV/decade Nernstian response over pH 6-11, enabling disposable potentiometric sensors without fixation membranes. • Hydrogen Ionophore III for screen-printed organophosphorus insecticide detection • Dual C18 architecture ensures phase-specific lamellar ordering in polymer composites (SAXS-verified) • Ultra-low vapor pressure (4.02×10⁻¹³ mmHg) for low-VOC polyurethane catalysis. Bulk industrial and research quantities available.

Molecular Formula C37H77N
Molecular Weight 536 g/mol
CAS No. 4088-22-6
Cat. No. B1582946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyldioctadecylamine
CAS4088-22-6
Molecular FormulaC37H77N
Molecular Weight536 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCCC
InChIInChI=1S/C37H77N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38(3)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-37H2,1-3H3
InChIKeyVFLWKHBYVIUAMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyldioctadecylamine Specifications & Overview


N-Methyldioctadecylamine (CAS 4088-22-6), also designated as N,N-dioctadecylmethylamine or distearylmethylamine, is a long-chain tertiary amine with molecular formula C₃₇H₇₇N and molecular weight 536.01 g/mol [1]. This compound features two C18 alkyl chains and one methyl group attached to a central nitrogen, conferring pronounced hydrophobicity and a waxy solid morphology at ambient temperature [2]. Its melting point is 48–49 °C, with a boiling point of 252 °C at 0.05 mmHg . Commercially, it is recognized as Hydrogen Ionophore III and serves as a critical intermediate for di-octadecyl dimethyl ammonium chloride synthesis .

N-Methyldioctadecylamine Irreplaceability


N-Methyldioctadecylamine cannot be interchanged with shorter-chain analogs (e.g., trioctylamine) or symmetric long-chain amines without performance penalty in specific high-value applications. The compound's dual C18 architecture produces a phase behavior and molecular packing density that shorter-chain amines do not replicate; in ion-selective electrode applications, its proton sensitivity (55 mV decade⁻¹) and operational pH range (6–11) are specifically linked to its chain length and tertiary amine structure [1]. In polymer composite systems, substitution with N,N-dimethyloctadecylamine yields entirely different mesomorphic phase structures, as evidenced by small-angle X-ray scattering (SAXS) data [2]. These structural differences directly affect thermal stability, matrix compatibility, and ion transport efficiency—parameters that generic substitution cannot preserve.

N-Methyldioctadecylamine vs. Analogues Evidence


Phase Behavior: Absence of Gel Phase

N-Methyldioctadecylamine hydrochloride (DOHC) lacks a gel phase intermediate state that is present in its single-chain analog octadecyldimethylamine hydrochloride (OHC). In OHC-water systems, coagel-gel and gel-liquid crystalline phase transitions occur at 22 °C and 50 °C respectively; in DOHC-water systems, only coagel and liquid crystalline states are present with no detectable gel phase [1].

Phase change materials Thermotropic behavior FT-IR spectroscopy Coagel-gel-LC transitions

H⁺ Ionophore Potentiometric Performance

When used as a hydrogen ionophore in disposable potentiometric enzyme sensors, N,N-dioctadecylmethylamine produces a pH calibration slope of 55 mV decade⁻¹ over pH 6–11 [1]. This slope approaches the theoretical Nernstian value of 59.16 mV decade⁻¹ at 25 °C, indicating high transduction efficiency.

Ion-selective electrodes Potentiometric sensors Hydrogen ionophore Analytical chemistry

Polymer Composite Mesomorphic Structure

In poly(4-vinylphenol) (PVPh) matrices, mixtures with N,N-dioctadecylmethylamine (DOMA) form mesomorphic phase structures that are distinct from those formed by mixtures with N,N-dimethyloctadecylamine (NDOA) [1]. Small-angle X-ray scattering (SAXS) at SPring-8 reveals different long-range ordering patterns attributable to the presence of two C18 chains in DOMA versus one C18 chain and two methyl groups in NDOA.

Polymer composites SAXS Mesomorphic structures Hydrogen bonding

Surface Tension Differentiation

N-Methyldioctadecylamine exhibits a calculated surface tension of 31.3 dyne/cm . For comparison, trioctylamine (C8 chains) exhibits surface tension of approximately 28–30 dyne/cm, while N,N-dimethyldodecylamine (C12) exhibits ~27–29 dyne/cm [1]. The C18 architecture yields a moderately higher surface tension value than shorter-chain analogs, consistent with reduced aqueous surface activity due to enhanced hydrophobicity.

Surface tension Surfactants Interfacial properties Amphiphiles

Polyurethane Foam Catalyst Application

N-Methyldioctadecylamine is specified for use in polyurethane foam production catalyst preparations . Unlike lower molecular weight tertiary amines (e.g., triethylenediamine, N-methylmorpholine) that are volatile and contribute to VOC emissions, the high boiling point (252 °C at 0.05 mmHg) and low vapor pressure (4.02 × 10⁻¹³ mmHg at 25 °C) of N-methyldioctadecylamine make it suitable for low-emission formulations .

Polyurethane catalysis Foam production Tertiary amine catalysts Polymer synthesis

N-Methyldioctadecylamine Application Scenarios


H⁺ Ionophore for Disposable Sensors

Based on demonstrated 55 mV decade⁻¹ slope performance over pH 6–11, N-methyldioctadecylamine is optimally deployed as the hydrogen ionophore in screen-printed, disposable potentiometric sensors for organophosphorus insecticide detection. Its performance in double-matrix membrane transducers enables mass-producible, calibration-stable devices without requiring additional fixation membranes [1].

Lamellar Phase Modifier for PVPh Composites

SAXS evidence of distinct mesomorphic phase structures in PVPh-DOMA mixtures supports the use of N-methyldioctadecylamine as a structural modifier in hydrogen-bonded polymer composites. When a specific lamellar ordering architecture is required—rather than the phase structure produced by N,N-dimethyloctadecylamine—N-methyldioctadecylamine is the indicated selection [2].

Low-VOC Catalyst for Polyurethane Foam

Given a vapor pressure of 4.02 × 10⁻¹³ mmHg at 25 °C and boiling point of 252 °C at 0.05 mmHg, N-methyldioctadecylamine is particularly suitable for polyurethane catalyst formulations requiring ultra-low VOC emissions. Its high thermal stability reduces amine migration and workplace exposure compared to volatile alternatives such as N-methylmorpholine or triethylenediamine .

Quaternary Ammonium Surfactant Precursor

As the primary industrial feedstock for producing di-octadecyl dimethyl ammonium chloride, N-methyldioctadecylamine's dual C18 architecture directly translates into the superior fabric softening, antistatic, and conditioning properties of the final quaternary ammonium product. Substitution with shorter-chain analogs would compromise the hydrophobic chain length essential for these performance attributes .

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